molecular formula C12H12Br2N4O2 B12542785 (2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone CAS No. 830341-09-8

(2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone

Cat. No.: B12542785
CAS No.: 830341-09-8
M. Wt: 404.06 g/mol
InChI Key: FCGIWJGIPAXLQY-QMMMGPOBSA-N
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Description

(2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone is a complex organic compound that features both azido and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone typically involves multiple steps. One common approach starts with the bromination of a phenyl ring, followed by the introduction of an azido group. The final step involves the attachment of the pyrrolidin-1-yl methanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The bromine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the azido group would produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound could be used to study the effects of azido and bromophenyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The azido group, in particular, is known for its ability to form covalent bonds with biological targets, making it a useful moiety in drug design.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. For example, it could be incorporated into polymers to enhance their mechanical or thermal properties.

Mechanism of Action

The mechanism of action of (2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The azido group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromophenyl group may also interact with hydrophobic regions of proteins, further influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Azido-3,5-diiodophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
  • (2-Azido-5-methoxyphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone

Uniqueness

Compared to similar compounds, (2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone is unique due to the presence of both azido and bromophenyl groups

Properties

CAS No.

830341-09-8

Molecular Formula

C12H12Br2N4O2

Molecular Weight

404.06 g/mol

IUPAC Name

(2-azido-3,5-dibromophenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone

InChI

InChI=1S/C12H12Br2N4O2/c13-7-4-9(11(16-17-15)10(14)5-7)12(20)18-3-1-2-8(18)6-19/h4-5,8,19H,1-3,6H2/t8-/m0/s1

InChI Key

FCGIWJGIPAXLQY-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=C(C(=CC(=C2)Br)Br)N=[N+]=[N-])CO

Canonical SMILES

C1CC(N(C1)C(=O)C2=C(C(=CC(=C2)Br)Br)N=[N+]=[N-])CO

Origin of Product

United States

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